O=C(O)C1=CC(F)=C(F)C(Cl)=C1
. The InChI representation is 1S/C7H3ClF2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)
.
The synthesis of 3-chloro-4,5-difluorobenzoic acid typically involves several steps, often starting from simpler precursors such as 2,4-dichlorofluorobenzene or 3-chloro-4-fluorobenzoic acid.
The molecular structure of 3-chloro-4,5-difluorobenzoic acid features a benzene ring with three substituents:
3-Chloro-4,5-difluorobenzoic acid can undergo various chemical reactions due to its functional groups:
The mechanism of action for 3-chloro-4,5-difluorobenzoic acid primarily relates to its interactions with biological targets:
3-Chloro-4,5-difluorobenzoic acid has several significant applications:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: